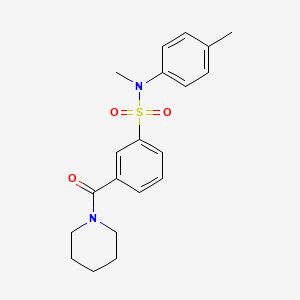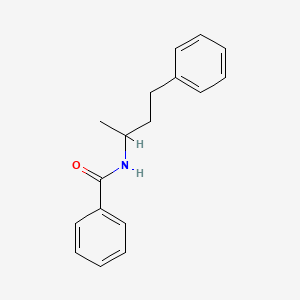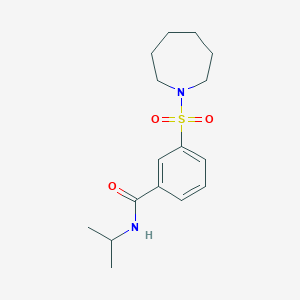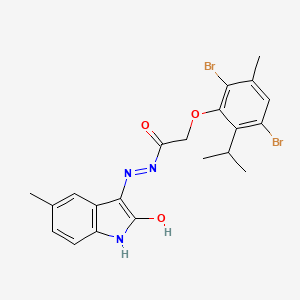
N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide, also known as NMPB, is a chemical compound that has gained significant attention in the scientific research community due to its various applications in pharmacology and medicine. NMPB belongs to the class of sulfonamide compounds and is a potent inhibitor of carbonic anhydrase enzymes.
Mécanisme D'action
N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. Carbonic anhydrase enzymes are responsible for the conversion of carbon dioxide and water into bicarbonate ions and protons. By inhibiting the activity of carbonic anhydrase enzymes, N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide reduces the production of bicarbonate ions, which in turn reduces the production of aqueous humor in the eye, leading to a reduction in intraocular pressure.
Biochemical and Physiological Effects:
N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been found to reduce intraocular pressure in the eye, making it a potential treatment for glaucoma. N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide has been found to inhibit the growth of cancer cells, making it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes. This makes it a useful tool for studying the role of carbonic anhydrase enzymes in various physiological processes. However, one of the limitations of using N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the research on N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide. One area of research could be the development of more potent and selective carbonic anhydrase inhibitors based on the structure of N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide. Another area of research could be the investigation of the potential anti-cancer properties of N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide and its derivatives. Additionally, further studies could be conducted to explore the potential therapeutic applications of N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide in the treatment of other diseases such as epilepsy and Alzheimer's disease.
Méthodes De Synthèse
The synthesis of N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide involves the reaction between 4-methylbenzenesulfonyl chloride and N-methylpiperidine-4-carboxamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide.
Applications De Recherche Scientifique
N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide has been extensively studied for its potential applications in the treatment of various diseases such as glaucoma, epilepsy, and cancer. It has been found to be a potent inhibitor of carbonic anhydrase enzymes, which play a crucial role in the regulation of acid-base balance in the body. Carbonic anhydrase inhibitors have been used to treat glaucoma by reducing intraocular pressure. N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Additionally, N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide has been found to inhibit the growth of cancer cells, making it a promising anti-cancer agent.
Propriétés
IUPAC Name |
N-methyl-N-(4-methylphenyl)-3-(piperidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16-9-11-18(12-10-16)21(2)26(24,25)19-8-6-7-17(15-19)20(23)22-13-4-3-5-14-22/h6-12,15H,3-5,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWOGURVVORIRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-methylphenyl)-3-(piperidine-1-carbonyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4958329.png)
![{[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B4958334.png)


![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B4958357.png)
![2-chloro-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4958365.png)
![5-(1-azepanylcarbonyl)-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone](/img/structure/B4958371.png)

![ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5-{[(3-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4958385.png)
![N-[2-methoxy-4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4958391.png)
![5-(2-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4958399.png)
![2-(2-biphenylyl)-N-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4958421.png)
![11-(2-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958422.png)
